3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chlorophenyl and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making it a practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, provided that appropriate scaling-up techniques are employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where halogen or nitro groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to exhibit strong binding affinity with certain enzymes, affecting their activity and leading to antimicrobial effects . The compound induces significant changes in the physiological and biochemical properties of target organisms, ultimately inhibiting their growth and reproduction .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole ring structure and exhibit comparable chemical reactivity.
[1,2,4]Triazolo[4,3-a]pyridines: These compounds also contain a triazole ring and are synthesized using similar methods.
[1,2,4]Triazolo[3,4-b]benzothiazole: This scaffold is used as a versatile nicotinamide mimic and has similar biological applications.
Uniqueness
3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H7ClN6O4S |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(3,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7ClN6O4S/c16-10-3-1-8(2-4-10)13-17-18-15-20(13)19-14(27-15)9-5-11(21(23)24)7-12(6-9)22(25)26/h1-7H |
InChI Key |
OARAIBAFALVIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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